

The Pharmacokinetics and Pharmacodynamics of Oral Sulopenem Etzadroxil: A Technical Guide

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Compound of Interest

Compound Name: Sulopenem

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Introduction

Sulopenem etzadroxil, a prodrug of the penem antibacterial **sulopenem**, represents a significant development in the oral treatment of urinary tract infections (UTIs), particularly those caused by multidrug-resistant bacteria.[1][2] Developed by Iterum Therapeutics, it is formulated as a bilayer tablet containing 500 mg of **sulopenem** etzadroxil and 500 mg of probenecid.[3][4] Probenecid, a renal tubular transport inhibitor, is co-administered to increase the systemic exposure of the active moiety, **sulopenem**. [3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this novel oral antibiotic combination.

Pharmacokinetics

Oral **sulopenem** etzadroxil is rapidly hydrolyzed by intestinal esterases to release the active drug, **sulopenem**. [1] The pharmacokinetic profile of **sulopenem** has been characterized in healthy subjects and in specific patient populations.

Absorption and Bioavailability

Following oral administration, both **sulopenem** and probenecid are absorbed from the intestinal tract. [5] The presence of food enhances the oral bioavailability of **sulopenem**. [5][6]

Table 1: Pharmacokinetic Parameters of **Sulopenem** and Probenecid Following Single Oral Administration of ORLYNVAH™ (500 mg **sulopenem** etzadroxil/500 mg probenecid) in Healthy Subjects[3][5][7][8]

Parameter	Sulopenem (Fasted)	Sulopenem (Fed - High-Fat Meal)	Probenecid (Fasted)	Probenecid (Fed - High-Fat Meal)
Cmax (ng/mL)	1170 - 1774	1690 - 1870	-	-
Tmax (hr)	1	2	3	2
AUC (hr*ng/mL)	3683 - 3953	4545 - 6397	-	-
Half-life (t1/2) (hr)	1.18	1.28	2.93	3.83
Oral Bioavailability	40%	64%	-	-
Apparent Volume of Distribution (Vd/F) (L)	134	92.09	8.81	11.94

Distribution

The apparent volume of distribution of **sulopenem** is influenced by food intake, decreasing from 134 L in the fasted state to 92.09 L after a high-fat meal.[5]

Metabolism and Excretion

Sulopenem etzadroxil is a prodrug that is first hydrolyzed to the active **sulopenem**.[9]

Sulopenem is then further metabolized through hydrolysis and dehydrogenation into two inactive metabolites, M1a and M1b.[9][10] Following a single radiolabeled dose, approximately 44.3% of the radioactivity was recovered in the feces (with 26.9% as unchanged **sulopenem**) and 40.8% in the urine (with 3.1% as unchanged **sulopenem**).[5][9]

Renal Impairment

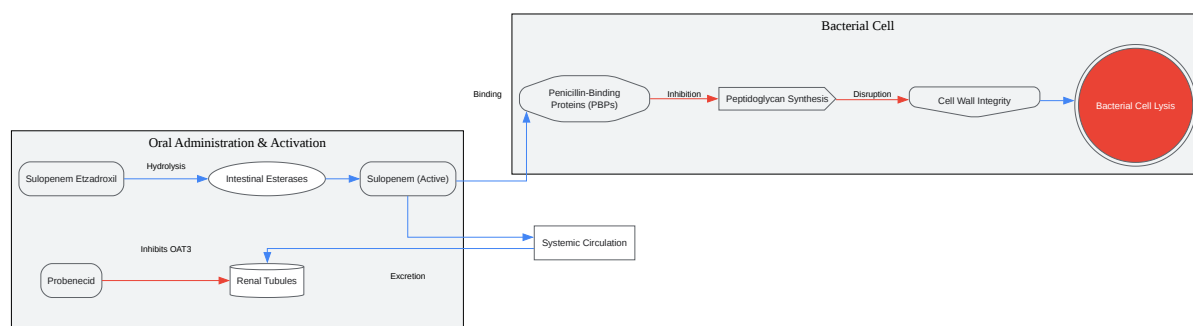
Sulopenem plasma concentrations are increased in patients with mild, moderate, and severe renal impairment.[3][5] However, dosage adjustments are not currently recommended for patients with a creatinine clearance (CrCl) of 15 mL/min or greater.[5] The use of **sulopenem** etzadroxil/probenecid is not recommended in patients with a CrCl of less than 15 mL/min or those on hemodialysis.[3][5]

Pharmacodynamics

The bactericidal activity of **sulopenem** is attributed to the inhibition of bacterial cell wall synthesis.[2][9]

Mechanism of Action

Sulopenem, a β -lactam antibiotic, exerts its effect by binding to penicillin-binding proteins (PBPs) in bacteria.[9][10] This binding inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In *Escherichia coli*, **sulopenem** shows a high binding affinity for PBP2.[3][9]



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Mechanism of Action of Oral **Sulopenem** Etzadroxil with Probenecid.

Pharmacodynamic Index

Similar to other β -lactam antibiotics, the key pharmacodynamic index that correlates with the efficacy of **sulopenem** is the percentage of time that the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism (%T>MIC). [3][9][11] In vitro studies have shown that a median free-drug %T>MIC of 40.9%, 50.2%, and 62.6% is associated with net bacterial stasis, and 1- and 2-log₁₀ CFU reductions, respectively. [11]

In Vitro Activity

Sulopenem demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that produce

extended-spectrum β -lactamases (ESBLs).[1][2]

Table 2: In Vitro Activity of **Sulopenem** Against Urinary Isolates of Escherichia coli[12]

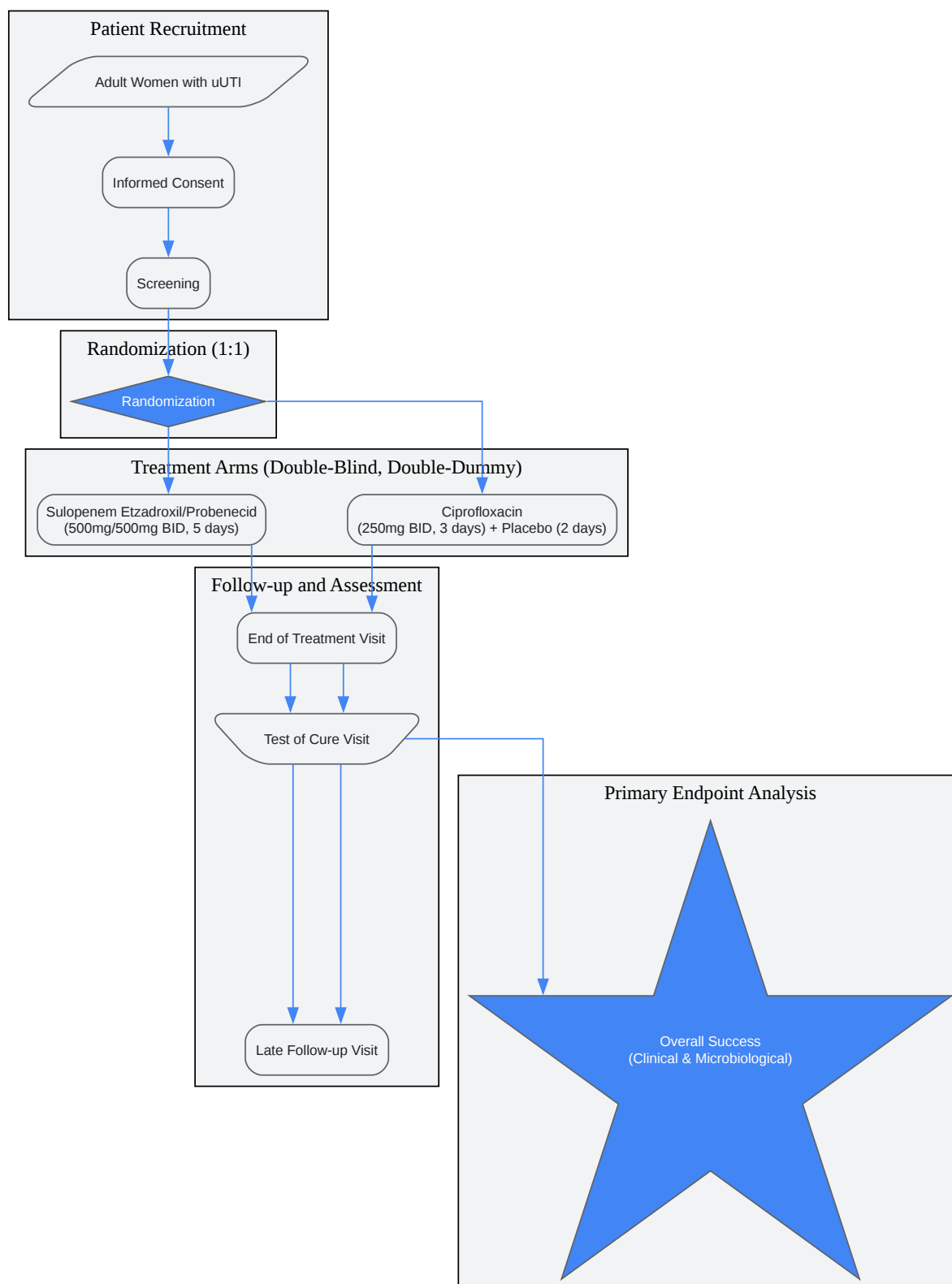
Organism	Number of Isolates	MIC Range ($\mu\text{g/mL}$)	MIC50 ($\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$)
Escherichia coli	539	0.015 - 0.12	0.03	0.03

Experimental Protocols

The clinical development of oral **sulopenem** etzadroxil has been supported by a series of Phase 1, 2, and 3 clinical trials. The methodologies employed in these key studies are summarized below.

Phase 3 Clinical Trial for Uncomplicated Urinary Tract Infections (uUTI) - (SURE 1 Trial - NCT03354598)[13][14][15][16]

- Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study.[13][14]
- Objective: To compare the efficacy and safety of oral **sulopenem** etzadroxil/probenecid with oral ciprofloxacin for the treatment of uUTI in adult women.[13]
- Patient Population: Adult women with a clinical diagnosis of uUTI.[15]
- Treatment Arms:
 - **Sulopenem** etzadroxil 500 mg/probenecid 500 mg orally twice daily for 5 days.[13][14]
 - Ciprofloxacin 250 mg orally twice daily for 3 days, with a matched placebo for the remaining 2 days to maintain blinding.[13][14]
- Primary Endpoint: Overall success (a combination of clinical and microbiological success) at the test-of-cure visit.[13]



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Workflow of the Phase 3 SURE 1 Clinical Trial.

In Vitro Pharmacodynamic Model[11][17]

- Model: One-compartment in vitro infection model.[11]
- Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of **sulopenem** against a panel of Enterobacterales.[11]
- Methodology:
 - Clinically relevant Enterobacterales isolates were exposed to **sulopenem** regimens simulating various free-drug %T>MIC values.[11]
 - Dose-fractionation and dose-ranging studies were conducted to identify the PK-PD index most associated with efficacy and the magnitude of this index required for different levels of bacterial reduction.[11]

Conclusion

Oral **sulopenem** etzadroxil, in combination with probenecid, offers a promising therapeutic option for uncomplicated urinary tract infections, particularly in an era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by enhanced oral bioavailability with food and the exposure--boosting effect of probenecid, coupled with its potent in vitro activity against common uropathogens, underscores its clinical potential. The pharmacodynamic parameter of %T>MIC is a critical determinant of its efficacy. The robust clinical trial program has provided essential data on its clinical utility and safety profile. This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this novel oral antibiotic.

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